
3-(2-Ethoxyethoxy)-4-methoxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to participate in various cross-coupling reactions, making it a versatile tool in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-ethoxyethoxy)-4-methoxyphenylzinc bromide typically involves the reaction of 3-(2-ethoxyethoxy)-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Starting Material: 3-(2-ethoxyethoxy)-4-methoxyphenyl bromide
Reagent: Zinc powder
Solvent: Tetrahydrofuran (THF)
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Precise control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to dissolve both the organozinc reagent and the organic halides.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology: It can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-ethoxyethoxy)-4-methoxyphenylzinc bromide involves its role as a nucleophile in various organic reactions. The organozinc reagent donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide
- 3-(2-Ethoxyethoxy)-4-methylphenylmagnesium bromide
Uniqueness
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers unique advantages in terms of reaction conditions and the types of products formed.
Propiedades
Fórmula molecular |
C11H15BrO3Zn |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(2-ethoxyethoxy)-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C11H15O3.BrH.Zn/c1-3-13-8-9-14-11-7-5-4-6-10(11)12-2;;/h4,6-7H,3,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KFTLCRMSVRLBEC-UHFFFAOYSA-M |
SMILES canónico |
CCOCCOC1=C(C=C[C-]=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)

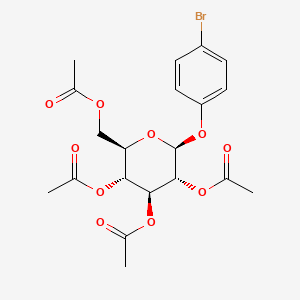
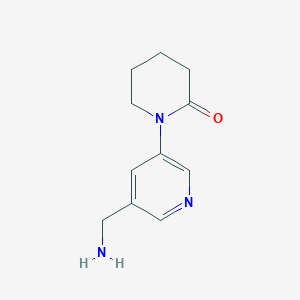

![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
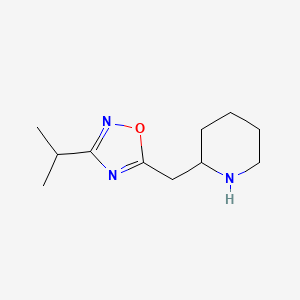

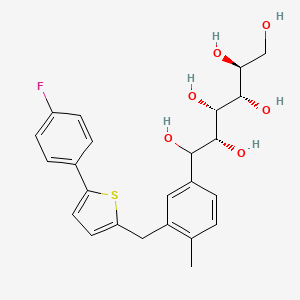
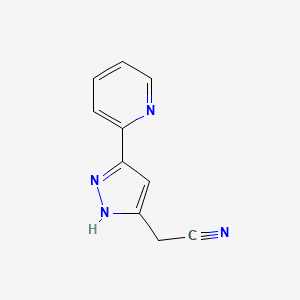
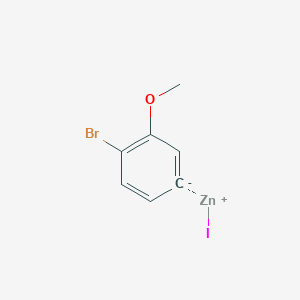
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
